5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
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Overview
Description
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-chlorophenyl)methyl]thio]- is a heterocyclic compound that features a pyrimidine ring substituted with a carboxylic acid group at the 4-position, a chlorine atom at the 5-position, and a 4-chlorophenylmethylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-chlorophenyl)methyl]thio]- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination at the 5-position of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-Chlorophenylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the 4-chlorophenylmethylthio group, which can be introduced using reagents like 4-chlorobenzyl mercaptan.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-chlorophenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-chlorophenyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-chlorophenyl)methyl]thio]- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(1-piperidinyl)-4-pyrimidinecarboxylic acid
- 5-Chloro-2,6-dihydroxy-4-pyrimidinecarboxylic acid
- 2-(4-Chlorophenyl)-5-pyrimidinecarboxylic acid
Uniqueness
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-chlorophenyl)methyl]thio]- is unique due to the presence of both the 4-chlorophenylmethylthio group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
926203-18-1 |
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Molecular Formula |
C12H8Cl2N2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-8-3-1-7(2-4-8)6-19-12-15-5-9(14)10(16-12)11(17)18/h1-5H,6H2,(H,17,18) |
InChI Key |
VJNRPNVIOWGIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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